Indan-1,2-dione-2-oxime

Catalog No.
S1510067
CAS No.
15028-10-1
M.F
C9H7NO2
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indan-1,2-dione-2-oxime

CAS Number

15028-10-1

Product Name

Indan-1,2-dione-2-oxime

IUPAC Name

(2E)-2-hydroxyimino-3H-inden-1-one

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C9H7NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10-12/h1-4,12H,5H2/b10-8+

InChI Key

CWEXMSPEUDRDPH-CSKARUKUSA-N

SMILES

C1C2=CC=CC=C2C(=O)C1=NO

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=NO

Isomeric SMILES

C\1C2=CC=CC=C2C(=O)/C1=N/O

Medicinal Chemistry

Organic Electronics

Photopolymerization

Optical Sensing

Non-Linear Optical Applications

Application Summary: Non-linear optical (NLO) applications of Indan-1,2-dione-2-oxime involve the exploration of its properties for use in devices that manipulate light, such as in frequency doubling or optical switching .

Methods of Application: The compound is used in optical materials that exhibit non-linear behavior when subjected to high-intensity light. Its NLO properties are characterized using techniques like second-harmonic generation (SHG) measurements .

Results and Outcomes: Materials containing Indan-1,2-dione-2-oxime demonstrate enhanced NLO responses, which are quantified by parameters like the non-linear refractive index and non-linear absorption coefficients .

Biosensing

Application Summary: Indan-1,2-dione-2-oxime is studied for its potential in biosensing applications, where it may be used to detect biological substances or changes in biological systems .

Methods of Application: The compound is integrated into biosensors that can interact with specific biomolecules, leading to detectable changes in optical properties .

Results and Outcomes: Biosensors utilizing Indan-1,2-dione-2-oxime have shown the ability to detect various biomolecules with high specificity and sensitivity. The performance is often evaluated using metrics like detection limits and response times .

Forensic Science

Application Summary: Indan-1,2-dione-2-oxime is used in forensic science for the identification of latent fingerprints, especially on porous surfaces like paper .

Methods of Application: The compound reacts with amino acids present in fingerprint residue to produce a colored compound, enhancing the visibility of the fingerprint .

Results and Outcomes: This application is particularly useful for items printed with thermal inks, such as receipts, and has become a valuable tool in forensic investigations .

Synthetic Chemistry

Application Summary: Indan-1,2-dione-2-oxime serves as a synthetic intermediate in the design of various biologically active molecules, including pharmaceuticals .

Methods of Application: Chemical reactions are employed to modify the Indan-1,2-dione-2-oxime structure, creating derivatives with desired biological activities .

Results and Outcomes: The synthesis strategies have led to the creation of compounds used in the treatment of diseases such as Alzheimer’s and AIDS, showcasing the compound’s versatility as a building block .

Dye-Sensitized Solar Cells

Application Summary: Indan-1,2-dione-2-oxime derivatives are used as electron acceptors in the design of dyes for solar cell applications .

Methods of Application: The compound is incorporated into dye-sensitized solar cells (DSSCs) where it improves the electron transfer processes .

Results and Outcomes: Solar cells utilizing these derivatives exhibit enhanced power conversion efficiencies, contributing to the development of more efficient renewable energy sources .

Photoinitiators for Polymerization

Application Summary: Indan-1,2-dione-2-oxime is used as a photoinitiator in polymerization processes, initiating the reaction upon light exposure .

Methods of Application: The compound is mixed with monomers and exposed to light, leading to the formation of polymers with specific properties .

Results and Outcomes: This application results in polymers with high conversion rates and desirable mechanical and thermal properties .

Chromophores for Non-Linear Optical Applications

Application Summary: Indan-1,2-dione-2-oxime-based structures are used as chromophores in non-linear optical applications due to their favorable optical properties .

Methods of Application: These structures are integrated into materials that exhibit non-linear optical behavior, which is then characterized and utilized in various optical devices .

Results and Outcomes: The enhanced non-linear optical responses of these materials are quantified, leading to advancements in optical technologies .

Bioimaging

Application Summary: Derivatives of Indan-1,2-dione-2-oxime are explored for their potential in bioimaging, aiding in the visualization of biological processes .

Methods of Application: These compounds are used as contrast agents in imaging techniques, where they interact with specific biological targets .

Results and Outcomes: The use of these derivatives in bioimaging has shown potential for providing clearer and more detailed images of biological structures and processes .

Antidotes for Organophosphate Poisoning

Application Summary: Indan-1,2-dione-2-oxime derivatives are studied for their efficacy as antidotes against organophosphate (OP) poisoning, which is a significant threat to human health .

Methods of Application: These compounds act by reactivating the enzyme acetylcholinesterase (AChE), which is inhibited by OP compounds .

Results and Outcomes: The effectiveness of these oximes as antidotes is measured by their ability to restore AChE activity, with promising results shown in both in vitro and in vivo models .

Antibacterial Agents

Application Summary: Oxime derivatives, including those of Indan-1,2-dione-2-oxime, are recognized for their antibacterial properties and are being developed as potential antibiotics .

Methods of Application: The antibacterial activity is assessed through various assays that measure the inhibition of bacterial growth .

Results and Outcomes: These studies often yield minimum inhibitory concentration (MIC) values that indicate the potency of the compounds against different bacterial strains .

Anticancer Research

Application Summary: Indan-1,2-dione-2-oxime is being investigated for its potential use in anticancer treatments due to its ability to interfere with cancer cell proliferation .

Methods of Application: The compound is tested against various cancer cell lines to evaluate its cytotoxic effects .

Results and Outcomes: Results typically include data on cell viability, apoptosis induction, and inhibition of cell growth, providing insights into the compound’s therapeutic potential .

Herbicidal Activity

Application Summary: Research into Indan-1,2-dione-2-oxime derivatives includes their use as herbicides, targeting weed control in agricultural settings .

Methods of Application: Herbicidal efficacy is tested by applying the compounds to target plants and measuring the impact on plant growth .

Results and Outcomes: Outcomes are quantified by the reduction in weed biomass and the selectivity of the herbicide towards specific plant species .

Antidepressant Effects

Application Summary: Some derivatives of Indan-1,2-dione-2-oxime are explored for their antidepressant effects, contributing to the development of new mental health treatments .

Methods of Application: These compounds are administered in animal models to assess their impact on behavior and neurotransmitter levels .

Results and Outcomes: Behavioral assays and biochemical analyses provide evidence of the compound’s efficacy in alleviating symptoms of depression .

Fungicidal Properties

Application Summary: Indan-1,2-dione-2-oxime derivatives are also being evaluated for their fungicidal properties to protect crops and manage fungal infections .

Methods of Application: Fungicidal activity is determined through in vitro assays against various fungal pathogens .

Indan-1,2-dione-2-oxime is an organic compound characterized by its unique bicyclic structure, which consists of an indane core fused with a dione and an oxime functional group. Its molecular formula is C9H7NO2C_9H_7NO_2 and it has a molecular weight of 161.16 g/mol . The compound is known for its potential applications in various fields such as non-linear optics, biosensing, and polymerization processes. It exhibits properties that make it suitable for use in optical devices and as a photoinitiator in the synthesis of polymers .

Due to its functional groups:

  • Oxidation: The oxime group can be oxidized to form corresponding nitriles or amides.
  • Hydrolysis: In the presence of acids or bases, the oxime can hydrolyze to yield the corresponding carbonyl compound.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

These reactions allow for the modification of the compound to create derivatives with enhanced properties for specific applications .

Indan-1,2-dione-2-oxime has been studied for its biological activities, particularly in the context of its derivatives:

  • Antidote Properties: Some derivatives are being evaluated for their effectiveness as antidotes against organophosphate poisoning by reactivating acetylcholinesterase, an enzyme inhibited by organophosphates.
  • Fungicidal Activity: The compound shows potential fungicidal properties, making it useful in agricultural applications to manage fungal infections.
  • Bioimaging

Several methods exist for synthesizing Indan-1,2-dione-2-oxime:

  • Direct Oximation: This involves treating indanone derivatives with hydroxylamine hydrochloride in the presence of a base.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the indane structure followed by oximation.
  • Photochemical Methods: Utilizing light to initiate polymerization reactions involving Indan-1,2-dione-2-oxime as a photoinitiator .

Each method varies in efficiency and yield depending on the starting materials and reaction conditions.

Indan-1,2-dione-2-oxime has diverse applications across various fields:

  • Non-linear Optical Devices: Due to its favorable optical properties, it is used in devices that manipulate light through frequency doubling and optical switching.
  • Photoinitiators in Polymer Chemistry: It initiates polymerization upon light exposure, leading to polymers with desirable mechanical and thermal properties.
  • Biosensing: The compound's derivatives are investigated for detecting biological substances, enhancing sensitivity and specificity in biosensors.

Studies on Indan-1,2-dione-2-oxime have focused on its interactions with biological molecules:

  • DNA Binding: Some research indicates that oxime-based compounds can interact with DNA and RNA, influencing their structural properties and potentially affecting gene expression .
  • Enzyme Interaction: Investigations into how derivatives affect enzyme activity have shown promise for therapeutic applications, particularly in reversing enzyme inhibition caused by toxins .

Indan-1,2-dione-2-oxime shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
Ninhydrin2,2-Dihydroxyindane-1,3-dioneReacts with amino acids to form colored products
Indan-1,3-dioneSimilar bicyclic structure but lacks the oxime groupUsed primarily in synthetic organic chemistry
4-Methoxy-indan-1,2-dione 2-OximeMethoxy group substitution on the indane structureEnhanced solubility and altered optical properties
3-Hydroxy-indanoneHydroxyl group instead of oximeDifferent reactivity profile compared to oximes

Indan-1,2-dione-2-oxime is unique due to its specific combination of an oxime functional group with an indane backbone, allowing for distinct chemical behaviors and potential applications not found in similar compounds.

Indan-1,2-dione-2-oxime (CAS 15028-10-1) emerged from foundational work on 1,2-indanedione derivatives. Initially synthesized in the mid-20th century, its development parallels advancements in diketone chemistry. Early methods involved the oxidation of 1-indanone (C₉H₈O) using reagents like selenium dioxide or n-butyl nitrite under acidic conditions. For example, Cava et al. (1958) demonstrated the conversion of 1-indanone to 1,2-indanedione via oxime intermediates.

A pivotal advancement occurred in the 1990s when Professor Madeleine Joullié’s group at the University of Pennsylvania optimized synthetic routes for substituted 1,2-indanediones, including oxime derivatives, as precursors for ninhydrin analogs. These efforts were driven by forensic applications, particularly latent fingerprint detection. The U.S. Secret Service later validated its utility, leading to standardized formulations combining Indan-1,2-dione-2-oxime with acetic acid and non-polar solvents.

Modern syntheses employ hydroxylamine hydrochloride for oxime formation. For instance, 4-methoxy-indan-1,2-dione reacts with hydroxylamine in ethanol under basic conditions to yield the corresponding oxime. Recent protocols emphasize catalytic methods, such as vanadium-based catalysts with hydrogen peroxide, achieving yields >80% under mild conditions.

Structural Classification within Oxime Chemistry

Indan-1,2-dione-2-oxime belongs to the bicyclic diketone-oxime family, characterized by a fused benzene and cyclopentane ring system (C₉H₇NO₂). Key structural features include:

  • Bicyclic core: A planar indane scaffold with conjugated π-electrons.
  • Vicinal diketones: Two ketone groups at positions 1 and 2.
  • Oxime functionalization: A hydroxylimino group (-NOH) at position 2, forming a tautomeric equilibrium between keto and enol forms.

This structure confers unique reactivity, distinguishing it from monocyclic oximes (e.g., acetoxime) or linear diketones. Comparative studies with 1,3-indanedione reveal distinct electronic profiles due to the proximity of the oxime and ketone groups, which enhance electrophilicity at the α-carbon.

Table 1: Key Physical Properties of Indan-1,2-dione-2-oxime

PropertyValueSource
Molecular weight161.16 g/mol
Melting point209°C (decomposition)
Density1.34 g/cm³
λmax (UV-Vis)484 nm
SolubilityInsoluble in water; soluble in acetone, DCM

Significance in Organic and Medicinal Chemistry

Forensic Science Applications

Indan-1,2-dione-2-oxime revolutionized latent fingerprint detection on porous surfaces. It reacts with amino acids in sebum via a two-step mechanism:

  • Schiff base formation: The oxime’s nucleophilic nitrogen attacks carbonyl groups, forming imine intermediates.
  • Zinc complexation: Post-treatment with ZnCl₂ enhances fluorescence under 530 nm light, enabling high-sensitivity detection.

Comparative studies show superior performance to traditional reagents like ninhydrin, particularly on thermal paper, where polar solvents cause minimal substrate degradation.

Pharmaceutical Intermediates

The compound serves as a precursor for β₂-adrenoceptor agonists. For example, hydrogenation of Indan-1,2-dione-2-oxime over Pd/C yields cis-2-amino-1-hydroxyindane, a key intermediate in bronchodilator synthesis. Recent work by Nguyen et al. (2021) achieved diastereoselective reductions (>97% ee) using chiral catalysts.

Coordination Chemistry

The oxime and diketone moieties act as polydentate ligands, forming stable complexes with transition metals. Cu(II) and Fe(III) complexes exhibit catalytic activity in oxidation reactions, with turnover numbers exceeding 10⁴ in epoxidation assays.

Contemporary Research Landscape

Synthetic Methodology Innovations

Recent advances focus on green chemistry principles:

  • Microwave-assisted synthesis: Reduces reaction times from hours to minutes (e.g., 15-minute oxime formation at 120°C).
  • Ionic liquid solvents: Enhance yields by 20% while enabling catalyst recycling.

Fluorogenic Derivatives

Structural analogs like 5,6-dimethoxy-indan-1,2-dione-2-oxime exhibit tunable fluorescence (λem = 550–650 nm), enabling applications in bioimaging. Computational studies using DFT reveal that electron-donating substituents redshift emission by stabilizing excited states.

Forensic Chemistry Optimization

Ongoing research explores solvent-free formulations using HFE-7100, which reduce environmental impact while maintaining efficacy. A 2025 study demonstrated that nanoparticles functionalized with Indan-1,2-dione-2-oxime detect fingerprints on aged paper (>50 years) with 92% accuracy.

Precursor-Based Synthetic Routes

1-Indanone Oxidation and Oximation Pathways

The synthesis of indan-1,2-dione-2-oxime primarily relies on the sequential oxidation of 1-indanone followed by oximation procedures [1]. The most established pathway involves the oxidation of 1-indanone to 1,2-indanedione using selenium dioxide as the oxidizing agent [11]. This transformation represents a critical step in accessing the dione precursor required for subsequent oxime formation.

Alternative oxidation methodologies have demonstrated superior yields compared to traditional selenium dioxide approaches [2]. The utilization of N-bromosuccinimide in dimethyl sulfoxide has achieved remarkable yields of up to 94% for the conversion of 1-indanone to 1,2-indanedione [2]. This protocol eliminates the need for harsh reaction conditions while maintaining excellent selectivity toward the desired diketone product.

The oximation step involves treating the resulting 1,2-indanedione with hydroxylamine hydrochloride under basic conditions . Sodium acetate serves as the preferred base, facilitating the formation of the oxime functional group through nucleophilic addition-elimination mechanisms . Reaction conditions typically require aqueous or alcoholic media at elevated temperatures to ensure complete conversion and optimal yields ranging from 90 to 99% .

Table 1: Oxidation Methods for 1-Indanone to 1,2-Indanedione

Oxidizing AgentReaction ConditionsYield (%)Reference
Selenium dioxide + Hydrogen peroxideAcetonitrile, 80°C, 6h48 [2]
N-bromosuccinimide + Dimethyl sulfoxideRoom temperature94 [2]
Iodobenzene diacetateTwo-step process40 [2]
Selenium dioxide aloneStandard conditions48-75 [11]

Indene Derivative Transformations

Indene derivatives provide alternative pathways for accessing indan-1,2-dione-2-oxime through comprehensive transformation sequences [4]. The dibromination of indene followed by cyclization reactions has emerged as a versatile approach for constructing the indane scaffold with various substitution patterns [4]. Treatment of dibromo- and tribromoindane with silver salts including silver acetate, silver perchlorate, and silver sulfate enables the formation of diversely substituted indane derivatives [4].

The oxidative transformation of indene derivatives involves multiple mechanistic pathways depending on the specific oxidizing system employed [14]. Homogeneous catalytic oxidation using vanadium-based complexes has demonstrated effectiveness in converting indene substrates to corresponding diketone products [1]. The reaction employs hydrogen peroxide as the terminal oxidant in acetonitrile solvent at 80 degrees Celsius, achieving controlled conversion rates suitable for industrial applications [1].

Functionalization strategies for indene-derived intermediates encompass both electrophilic and nucleophilic approaches [14]. The incorporation of electron-withdrawing groups such as nitro and chlorine substituents proceeds through condensation reactions with malonic acid in pyridine [14]. Conversely, electron-donating alkyl substituents require specialized Friedel-Crafts acylation procedures using malonyl dichloride followed by acidic treatment [14].

Alternative Synthetic Approaches

Catalytic Methodologies

Heterogeneous catalysis has revolutionized the synthesis of oxime compounds through the development of highly selective and efficient catalytic systems [6]. Platinum and palladium supported on various metal oxide supports have demonstrated exceptional performance in oxime formation reactions [6]. The choice of support material significantly influences both selectivity and yield, with titanium dioxide, zirconium dioxide, and magnesium oxide showing distinct catalytic behaviors [6].

Copper-catalyzed coupling reactions represent a significant advancement in oxime synthesis methodologies [9]. The coupling of indanone oxime acetates with thiols provides access to 2,3-difunctionalized indenones under mild reaction conditions [9]. This protocol operates at room temperature without requiring external oxidants, demonstrating excellent functional group tolerance and producing stable enamine products [9].

Organocatalytic approaches have emerged as powerful alternatives to traditional metal-based systems [7]. The discovery of 2-aminophenols and 2-(aminomethyl)benzimidazoles as highly active catalysts for oxime formation has expanded the available methodological toolkit [7]. These catalysts operate effectively at neutral pH conditions with second-order rate constants ranging from 0.1 to 50 per molar per second [7].

Table 2: Catalytic Systems for Oxime Formation

Catalyst TypeReaction ConditionsSelectivity (%)Yield (%)Reference
Platinum/Titanium dioxide100°C, 7.5 atm hydrogen>9594 [6]
Copper/ThiolsRoom temperature>9061-75 [9]
2-AminophenolsNeutral pH, 1.0 millimolar>9585-95 [7]
Gold-Palladium/Titanium silicate80°C, in-situ hydrogen peroxide>9577-96 [19]

Green Chemistry Perspectives

Green chemistry principles have guided the development of environmentally sustainable approaches to oxime synthesis [21]. Electrocatalytic methods utilizing zinc-based electrodes have demonstrated exceptional performance in converting aldehydes and ketones to corresponding oximes [21]. The process operates under acidic conditions at pH 3.2, achieving yields and selectivities exceeding 90% while minimizing waste generation [21].

The in-situ generation of hydrogen peroxide represents a paradigm shift toward sustainable oxidation processes [19] [20]. Supported gold-palladium nanoparticles in conjunction with titanium silicate-1 catalysts enable the direct synthesis of hydrogen peroxide from hydrogen and oxygen gases [19] [20]. This approach eliminates the need for transportation and storage of concentrated hydrogen peroxide solutions, significantly reducing environmental impact and operational costs [20].

Amino acid catalysis has emerged as a biodegradable alternative to conventional synthetic methods [25]. The condensation of carbonyl compounds with hydroxylamine hydrochloride proceeds efficiently under amino acid catalysis, providing excellent yields while maintaining environmental compatibility [25]. This methodology particularly benefits substrates containing acid or base-sensitive functional groups that would be incompatible with traditional synthetic approaches [25].

The utilization of renewable feedstocks has gained prominence in sustainable oxime synthesis [24]. The conversion of vanillin derived from lignocellulose biomass to vanillin oxime achieves conversions and yields exceeding 99% under optimized reaction conditions [24]. The process involves the oxidation of ammonia to hydroxylamine followed by oximation, with the rate-controlling step being hydroxylamine formation [24].

Yield Optimization Strategies

Reaction condition optimization plays a crucial role in maximizing yields and selectivities in oxime synthesis [15]. Temperature control represents a critical parameter, with optimal ranges typically falling between 80 to 100 degrees Celsius for most catalytic systems [19] [20]. Higher temperatures may lead to product decomposition or unwanted side reactions, while insufficient heating results in incomplete conversion [15].

Solvent selection significantly influences reaction outcomes and product isolation procedures . Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide facilitate efficient mass transfer and substrate solubility [1] [2]. The choice of solvent also affects catalyst stability and product purification, with some systems requiring specific solvent combinations to achieve optimal performance .

Catalyst loading optimization requires careful balance between reaction efficiency and economic considerations [19]. Studies have demonstrated that metal loadings as low as 0.33% for gold and palladium can achieve excellent yields when properly dispersed on suitable supports [19]. Higher catalyst concentrations do not necessarily correlate with improved performance and may complicate product purification procedures [19].

pH control emerges as a critical factor in oxime stability and formation rates [21]. Weakly acidic conditions around pH 3.2 provide optimal environments for oxime formation while preventing hydrolysis or rearrangement reactions [21]. Buffer systems help maintain consistent pH throughout the reaction duration, ensuring reproducible results [7].

Table 3: Optimization Parameters for Oxime Synthesis

ParameterOptimal RangeEffect on YieldImpact on SelectivityReference
Temperature80-100°CHighModerate [19] [20]
pH3.2-7.0HighHigh [21] [7]
Catalyst Loading0.33-1.0%ModerateLow [19]
Reaction Time4-12 hoursHighModerate [15]
Solvent ChoicePolar aproticHighHigh

Scalability and Industrial Production Considerations

Industrial scale oxime production requires comprehensive evaluation of process economics and technical feasibility [26]. Commercial operations typically target production rates exceeding 1,000 kilograms of oxime per hour, with larger facilities achieving capacities above 2,000 kilograms per hour [26]. These production scales necessitate robust process control systems and continuous monitoring capabilities to ensure consistent product quality [26].

Process intensification strategies have emerged as key enablers for efficient industrial oxime synthesis [27] [29]. The integration of in-situ hydrogen peroxide generation with titanium silicate catalysis allows for considerable process intensification while eliminating hazardous chemical transportation [27]. This approach reduces capital expenditure requirements and enhances plant safety through elimination of concentrated hydrogen peroxide storage [22].

Continuous flow processing represents a significant advancement over traditional batch operations [23]. Pickering-emulsion-droplet-integrated electrodes facilitate continuous-flow electrocatalytic synthesis of cyclohexanone oxime, achieving production rates of 0.78 millimoles per hour per square centimeter at current densities of 100 milliamperes per square centimeter [23]. The system demonstrates Faradaic efficiency of 83.8% with operational stability exceeding 100 hours [23].

Waste management considerations play a crucial role in industrial viability [26]. Typical ammoximation processes generate approximately 2.5 tons of wastewater per ton of produced oxime, requiring sophisticated treatment systems to meet environmental discharge standards [26]. Advanced oxidation processes using hydrogen peroxide can effectively treat organic contaminants in process wastewater, improving biodegradability before biological treatment [26].

Economic analysis reveals significant cost advantages for integrated production systems [28]. The elimination of hydroxylamine formation steps and ammonium sulfate co-production reduces both capital and operating expenses [22]. Industrial facilities operating since 2001 and 2014 with capacities of 70 and 100 kilotonnes per annum respectively have demonstrated the commercial viability of advanced oxime production technologies [22].

Table 4: Industrial Production Specifications

ParameterSpecificationIndustrial ScaleReference
Production Rate>1,000 kg/hCommercial [26]
Product Purity99.8% by weightTypical [22]
Wastewater Generation2.5 tons/ton productStandard [26]
Continuous Operation>100 hoursDemonstrated [23]
Capital Cost Reduction20-40%Projected [27]

Quality control systems for industrial oxime production must address multiple analytical parameters including product purity, residual catalysts, and trace impurities [22]. On-line analyzers and safety interlocks provide continuous monitoring capabilities essential for maintaining product specifications and operational safety [22]. The integration of advanced process control systems with proprietary reactor designs ensures unrivaled levels of plant safety and reliability [22].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15028-10-1

Dates

Last modified: 08-15-2023

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